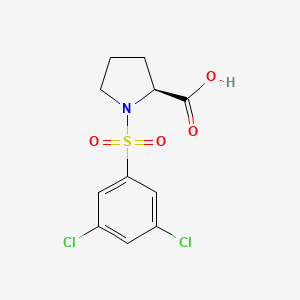

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid

Description

“(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid” is a chiral pyrrolidine derivative featuring a 3,5-dichlorophenyl sulfonyl group at the 1-position and a carboxylic acid at the 2-position. The sulfonyl group enhances hydrogen-bonding capacity and acidity, while the dichlorophenyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOBFXQILTASR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424928 | |

| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217326-48-2 | |

| Record name | (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

N-(3,5-Dichlorobenzenesulfonyl)-L-proline, also known as (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic Acid, is a compound that has been studied for its potential role in disrupting mycobacterial energetics. The primary targets of this compound are the efflux pumps of Mycobacterium tuberculosis. These efflux pumps play a crucial role in the bacteria’s resistance to drugs, as they can expel the drugs out of the bacterial cells, reducing their effectiveness.

Mode of Action

This compound acts as an Efflux Inhibitor (EI), which means it inhibits the action of the efflux pumps. By doing so, it slows down the emergence of resistance and can have positive effects on the duration of the treatment.

Biochemical Pathways

The compound affects the biochemical pathways related to the energetics of Mycobacterium tuberculosis. By inhibiting the efflux pumps, it disrupts the normal functioning of the bacteria, affecting its energy production and utilization.

Biological Activity

(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article explores its biological activity, synthesis, and potential therapeutic implications based on current research findings.

- Molecular Formula : C11H11Cl2NO4S

- Molecular Weight : 324.18 g/mol

- CAS Number : 217326-48-2

The compound features a pyrrolidine ring with a carboxylic acid group and a sulfonyl group attached to a dichlorophenyl moiety, which enhances its lipophilicity and reactivity.

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit enzymes such as xanthine oxidase. This inhibition is crucial for managing conditions like gout and hyperuricemia .

- Antioxidant Properties : The compound's structural characteristics may confer antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

- Xanthine Oxidase Inhibition : In a comparative study of related compounds, this compound exhibited moderate xanthine oxidase inhibitory activity. This suggests its potential utility in treating oxidative stress-related diseases .

- Antioxidant Activity : Similar compounds have shown varying degrees of antioxidant activity, which could be beneficial in preventing cellular damage associated with chronic diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes that emphasize the versatility of the sulfonamide functional group:

| Synthesis Route | Description |

|---|---|

| Route A | Involves the reaction of pyrrolidine derivatives with sulfonyl chloride and dichlorobenzene derivatives. |

| Route B | Utilizes coupling reactions between pre-synthesized pyrrolidine and sulfonamide intermediates. |

These synthetic methods highlight the potential for developing derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

Potential Applications

The biological activities of this compound suggest various therapeutic applications:

- Anti-inflammatory Agents : Given its ability to inhibit xanthine oxidase, it could serve as a lead compound for developing anti-inflammatory drugs.

- Antioxidants : Its potential antioxidant properties make it suitable for further exploration in neuroprotective and cardioprotective therapies.

Scientific Research Applications

Integrin Inhibition

Recent studies have highlighted the potential of (2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid as an inhibitor of integrin alpha-4/beta-1. This integrin plays a crucial role in cell adhesion and migration, making it a target for therapeutic interventions in diseases such as multiple sclerosis and rheumatoid arthritis. The compound has shown promising IC50 values, indicating effective inhibition at low concentrations .

Anticancer Activity

Research indicates that derivatives of this compound can exert anticancer effects by modulating pathways involved in tumor growth and metastasis. For instance, the sulfonamide group is known to interact with various biological targets that are implicated in cancer progression . Case studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may exhibit similar properties.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in metabolic pathways. By targeting these enzymes, it could potentially alter metabolic processes relevant to various diseases, including metabolic disorders and obesity .

Research Tool

As a sulfonamide derivative, this compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme kinetics. Its specificity towards certain biological targets allows researchers to elucidate mechanisms underlying various physiological processes.

Case Studies

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Core : Pyrrolidine with a ketone (5-oxo) and methyl group at the 1-position.

- Functional Groups : Carboxylic acid (3-position), ketone (5-position).

- Key Differences :

- Lacks sulfonyl and dichlorophenyl groups.

- The 5-oxo group increases rigidity compared to the target compound’s sulfonyl substituent.

- Implications : Reduced lipophilicity and steric bulk compared to the target compound, likely altering bioavailability and target selectivity .

Comparison with Dichlorophenyl-Containing Compounds

SR140333 (from )

- Core : Piperidine with a 3,4-dichlorophenyl group.

- Functional Groups : Azoniabicyclo[2.2.2]octane, chloride.

- Key Differences :

- Chlorine Positions : 3,4-dichloro vs. 3,5-dichloro in the target compound.

- Core Heterocycle : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Implications : The 3,5-dichloro substitution in the target compound may offer better spatial arrangement for binding to symmetrical receptor pockets compared to SR140333’s 3,4-dichloro configuration .

Ethyl 6-Chloronicotinate (from )

- Core : Pyridine (aromatic heterocycle).

- Functional Groups : Chlorine at 6-position, ester at 2-position.

- Key Differences :

- Aromatic pyridine vs. saturated pyrrolidine.

- Ester group vs. sulfonyl-carboxylic acid combination.

- Implications : The target compound’s saturated pyrrolidine may allow conformational flexibility, enhancing adaptability to binding sites compared to rigid pyridine derivatives .

Pharmacological Implications and Functional Group Analysis

Sulfonyl Group vs. Amides/Ethers

- Sulfonyl Group (Target) : Strong electron-withdrawing effect enhances acidity (pKa ~1–2) and hydrogen-bond acceptor capacity.

- Amides (e.g., SR142801 in ): Provide hydrogen-bond donors/acceptors but lack the sulfonyl group’s polarity.

- Ethers (e.g., 3-Methoxypropoxy derivatives in ) : Less polar, reducing solubility but increasing membrane permeability.

Dichlorophenyl Substitution Patterns

- 3,5-Dichloro (Target) : Symmetrical substitution may improve binding to receptors with symmetrical active sites.

- 3,4-Dichloro (e.g., SR140333): Asymmetrical substitution could favor interactions with non-symmetrical targets.

Tabulated Comparison of Structural Analogs

Q & A

Q. Stereochemical Assurance :

- Chiral HPLC : Use columns like Chiralpak IA/IB to confirm enantiomeric excess (>98%) .

- NMR Analysis : Compare H and C NMR shifts with literature data for diastereomeric byproducts .

Advanced: How can researchers address discrepancies in NMR data when characterizing the compound's sulfonyl group configuration?

Answer:

Discrepancies often arise from rotational isomerism or solvent effects. Mitigation strategies:

2D NMR : Use NOESY to confirm spatial proximity between sulfonyl chlorine atoms and pyrrolidine protons .

Variable Temperature NMR : Conduct experiments at 298–333 K to identify dynamic effects.

Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

- Storage : In airtight containers under nitrogen, away from moisture and light (2–8°C) .

Advanced: What strategies optimize the compound's solubility for in vitro enzymatic assays?

Answer:

Basic: Which analytical techniques determine purity and enantiomeric excess?

Answer:

- HPLC : Chiral columns (e.g., Chiralcel OD-H) with UV detection at 254 nm. Retention time: ~12.3 min (acetonitrile/0.1% TFA) .

- Mass Spectrometry : Exact mass confirmation (calc. for CHClNOS: 338.96 g/mol; observed: 338.95 ± 0.02) .

- Melting Point : Sharp range (e.g., 185–187°C) indicates purity .

Advanced: How to resolve conflicting bioactivity data in different cell lines?

Answer:

Receptor Profiling : Quantify target GPCR expression via qPCR (e.g., GPR120 in adipocytes vs. macrophages) .

Metabolic Stability : Incubate with liver microsomes to assess first-pass metabolism .

Assay Optimization : Standardize incubation time (e.g., 24 hr) and serum-free conditions to reduce variability .

Basic: What storage conditions maintain the compound's stability?

Answer:

- Temperature : –20°C in amber vials.

- Humidity Control : Silica gel desiccant in sealed containers.

- Avoid Degradation : Do not store in DMSO >1 month; lyophilize for long-term storage .

Advanced: What computational methods predict enzyme interactions, and how are they validated?

Answer:

Docking : Use AutoDock Vina to model binding to serine hydrolases (binding energy < –8 kcal/mol).

MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability.

Experimental Validation : Surface plasmon resonance (SPR) for K measurement (e.g., 15 nM ± 2) .

Basic: How to troubleshoot low yields in the sulfonylation step?

Answer:

| Factor | Optimization |

|---|---|

| Stoichiometry | 1.2 eq sulfonyl chloride, 2 eq EtN |

| Moisture Control | Dry solvents (molecular sieves) |

| Catalyst | Add DMAP (0.1 eq) to accelerate reaction |

Advanced: What in vitro models assess metabolic pathways and pharmacokinetics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.